molecular formula C10H10ClF2NO2 B15302191 5,8-Difluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride

5,8-Difluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride

Cat. No.: B15302191
M. Wt: 249.64 g/mol
InChI Key: SHFOECFTXSYPGS-UHFFFAOYSA-N
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Description

5,8-Difluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride is a fluorinated tetrahydroisoquinoline derivative with a carboxylic acid group at position 3 and fluorine atoms at positions 5 and 8. The hydrochloride salt enhances solubility, making it suitable for pharmaceutical applications.

Key structural features include:

  • Tetrahydroisoquinoline core: A bicyclic system combining a benzene ring and a partially saturated six-membered nitrogen-containing ring.
  • Substituents: Fluorine atoms at positions 5 and 8 increase lipophilicity and metabolic stability, while the carboxylic acid group at position 3 enables interactions with biological targets (e.g., enzymes, receptors).

Properties

Molecular Formula

C10H10ClF2NO2

Molecular Weight

249.64 g/mol

IUPAC Name

5,8-difluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid;hydrochloride

InChI

InChI=1S/C10H9F2NO2.ClH/c11-7-1-2-8(12)6-4-13-9(10(14)15)3-5(6)7;/h1-2,9,13H,3-4H2,(H,14,15);1H

InChI Key

SHFOECFTXSYPGS-UHFFFAOYSA-N

Canonical SMILES

C1C(NCC2=C(C=CC(=C21)F)F)C(=O)O.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,8-Difluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of the isoquinoline core structure.

    Reduction: The reduction of the isoquinoline ring to form the tetrahydroisoquinoline structure is carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the compound with hydrochloric acid (HCl).

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5,8-Difluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Further reduction can lead to the formation of fully saturated isoquinoline derivatives.

    Substitution: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Hydrolysis: The hydrochloride salt can be hydrolyzed to yield the free base form of the compound.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Nucleophiles: Ammonia (NH3), amines, thiols

    Acids and Bases: Hydrochloric acid (HCl), sodium hydroxide (NaOH)

Major Products Formed

    Oxidation: Quinoline derivatives

    Reduction: Saturated isoquinoline derivatives

    Substitution: Various substituted isoquinoline derivatives

    Hydrolysis: Free base form of the compound

Scientific Research Applications

5,8-Difluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of novel materials and as a reagent in various chemical processes.

Mechanism of Action

The mechanism of action of 5,8-Difluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Positional Isomers: Fluorine Substitution Patterns

  • 5,6-Difluoro-1,2,3,4-Tetrahydroisoquinoline-3-Carboxylic Acid Hydrochloride (CAS 2763756-43-8): Differs in fluorine placement (positions 5 and 6 instead of 5 and 8).
  • (R)-6,8-Difluoro-1,2,3,4-Tetrahydroisoquinoline-3-Carboxylic Acid Hydrochloride: Chirality (R-configuration) and fluorine at positions 6 and 8 could lead to distinct pharmacological profiles compared to the 5,8-difluoro analog .

Functional Group Variations

  • (S)-6,7-Dimethoxy-1,2,3,4-Tetrahydroisoquinoline-3-Carboxylic Acid Hydrochloride: Replaces fluorine with methoxy groups at positions 6 and 5. The (S)-configuration highlights the role of stereochemistry in activity .
  • N-Fmoc-D/L-Tetrahydroisoquinoline-3-Carboxylic Acid: Fmoc-protected derivatives (e.g., N-Fmoc-D-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid) are used in peptide synthesis. The D- and L-isomers underscore the importance of chirality in biochemical applications .

Quinolone-Based Analogs

  • 7-Chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic Acid: A quinolone antibiotic impurity with a ketone group and cyclopropyl substituent. While structurally distinct from tetrahydroisoquinolines, the shared carboxylic acid and fluorine groups highlight common strategies for enhancing antimicrobial activity and pharmacokinetics .
  • Moxifloxacin-Related Compound A: Features a difluoroquinoline core with a carboxylic acid group, demonstrating fluorine’s role in improving bioavailability and target binding in fluoroquinolones .

Data Tables

Table 1: Structural and Functional Comparison

Compound Name Substituents Molecular Formula* Key Applications Reference
5,8-Difluoro-1,2,3,4-THIQ-3-COOH HCl 5,8-F C10H10F2NO2·HCl Pharmaceutical intermediate
5,6-Difluoro-1,2,3,4-THIQ-3-COOH HCl 5,6-F C10H10F2NO2·HCl Research chemical
(S)-6,7-Dimethoxy-1,2,3,4-THIQ-3-COOH HCl 6,7-OCH3 C12H15NO4·HCl Drug development
N-Fmoc-D-1,2,3,4-THIQ-3-COOH Fmoc-protected C25H21NO4 Peptide synthesis
7-Chloro-1-cyclopropyl-6-fluoro-4-oxo-quinoline-3-COOH 6-F, 7-Cl, cyclopropyl C14H10ClFNO3 Antibiotic impurity standard

*THIQ = Tetrahydroisoquinoline; Exact molecular weights may vary based on salt forms.

Table 2: Physicochemical and Regulatory Insights

Compound Name Storage Conditions Purity Regulatory Status Reference
5,8-Difluoro-1,2,3,4-THIQ-3-COOH HCl Not specified >97% Preclinical research
N-Fmoc-L-1,2,3,4-THIQ-3-COOH 0–6°C >97% Commercial (peptide R&D)
Moxifloxacin-Related Compound A USP standard Pharmacopeial Approved drug impurity

Research Findings and Trends

  • Fluorine Position and Bioactivity: Fluorine at positions 5 and 8 may optimize steric interactions in the tetrahydroisoquinoline scaffold, enhancing target engagement compared to 5,6- or 6,8-difluoro isomers .
  • Chirality : Enantiomers like (R)-6,8-difluoro derivatives may exhibit divergent pharmacokinetic profiles, necessitating stereoselective synthesis .
  • Comparative Solubility : Hydrochloride salts (e.g., 5,8-difluoro analog) improve aqueous solubility, critical for in vivo studies, while Fmoc-protected variants prioritize stability during solid-phase synthesis .

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